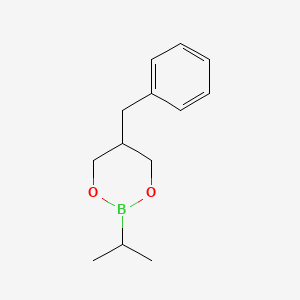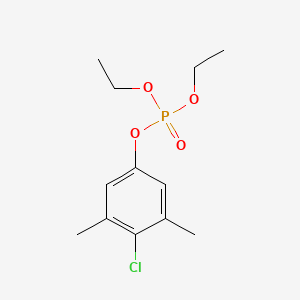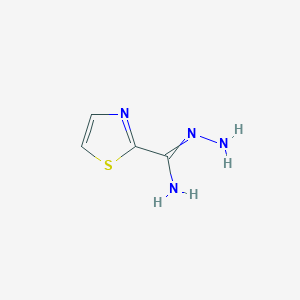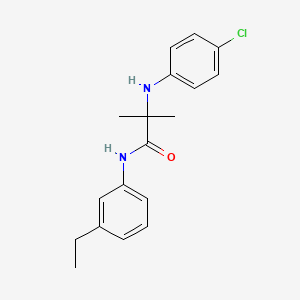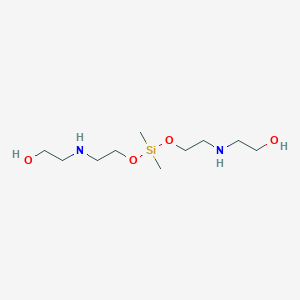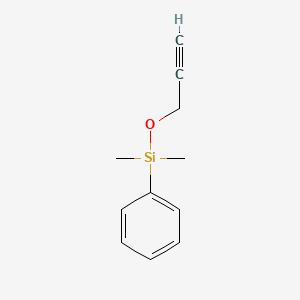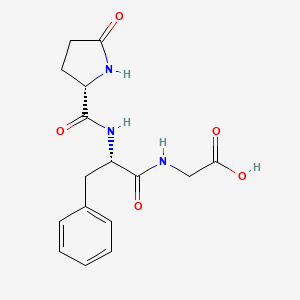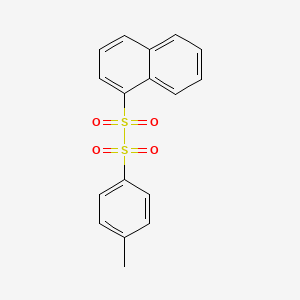
1-(4-Methylphenyl)-2-(naphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-2-(naphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2-(naphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves multiple steps, starting with the preparation of the naphthalene and methylphenyl precursors. These precursors are then subjected to a series of reactions, including oxidation and sulfonation, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反应分析
Types of Reactions
1-(4-Methylphenyl)-2-(naphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
科学研究应用
1-(4-Methylphenyl)-2-(naphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Methylphenyl)-2-(naphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-(4-Methylphenyl)-2-(naphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- This compound analogs
Uniqueness
Compared to similar compounds, this compound stands out due to its unique structural features and reactivity. These properties make it particularly valuable for specific applications in research and industry.
属性
CAS 编号 |
91222-51-4 |
|---|---|
分子式 |
C17H14O4S2 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonylsulfonylnaphthalene |
InChI |
InChI=1S/C17H14O4S2/c1-13-9-11-15(12-10-13)22(18,19)23(20,21)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |
InChI 键 |
DXGNRRRGYJEYPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



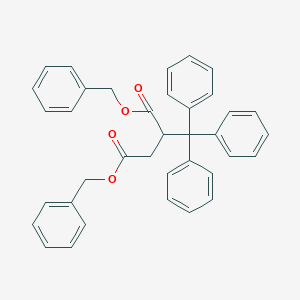
![4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide](/img/structure/B14372766.png)

![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)
